tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

Medicinal chemistry Kinase inhibitor synthesis Process chemistry

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (CAS 1093307‑38‑0, MF C₁₂H₁₄BrN₃O₂, MW 312.16) is a fully characterized, single‑regioisomer indazole building block in which the Boc protecting group is unambiguously located at the N‑1 position of the indazole ring, as confirmed by single‑crystal X‑ray diffraction [REFS‑1]. The molecule contains three synthetically orthogonal functional handles: an N‑1 Boc group that can be removed under acidic conditions, a free 3‑NH₂ group that serves as the recognition element for kinase hinge‑binding [REFS‑2], and a C‑5 bromine atom that enables Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) for late‑stage diversification [REFS‑3].

Molecular Formula C12H14BrN3O2
Molecular Weight 312.16 g/mol
CAS No. 1093307-38-0
Cat. No. B6614795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
CAS1093307-38-0
Molecular FormulaC12H14BrN3O2
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)N
InChIInChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3,(H2,14,15)
InChIKeyCFFJDRPLGNKXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (CAS 1093307-38-0): A Defined N-1 Boc-Protected 5-Bromo-3-aminoindazole Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (CAS 1093307‑38‑0, MF C₁₂H₁₄BrN₃O₂, MW 312.16) is a fully characterized, single‑regioisomer indazole building block in which the Boc protecting group is unambiguously located at the N‑1 position of the indazole ring, as confirmed by single‑crystal X‑ray diffraction [REFS‑1]. The molecule contains three synthetically orthogonal functional handles: an N‑1 Boc group that can be removed under acidic conditions, a free 3‑NH₂ group that serves as the recognition element for kinase hinge‑binding [REFS‑2], and a C‑5 bromine atom that enables Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) for late‑stage diversification [REFS‑3].

Why Unprotected 5-Bromo-3-aminoindazole or the 6-Bromo Regioisomer Cannot Replace tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate in Multi-Step Synthetic Sequences


Indazole N‑H protons are acidic (pKₐ ≈ 11–12) and can compete in metal‑catalyzed cross‑couplings, cause non‑productive metal coordination, or undergo undesired N‑alkylation during subsequent steps. The unprotected analog 5‑bromo‑1H‑indazol‑3‑amine (CAS 61272‑71‑7) exposes both the N‑1 and N‑2 positions, leading to regioisomeric mixtures upon electrophilic attack and requiring additional chromatographic separations that reduce overall throughput [REFS‑1]. Conversely, the 6‑bromo regioisomer (tert‑butyl 3‑amino‑6‑bromo‑1H‑indazole‑1‑carboxylate, CAS 1257211‑58‑7) places the bromine at a position that alters the electronic distribution of the indazole ring and consequently modifies both the reactivity in cross‑coupling and the geometry of any resulting kinase inhibitor – the 3‑amino‑5‑bromo pattern is specifically validated in fragment‑based JAK2 inhibitor discovery [REFS‑2]. The target compound uniquely combines confirmed N‑1 Boc protection, a free 3‑NH₂ hinge‑binding motif, and a C‑5 bromine atom in a single, fully characterized intermediate.

Quantitative Differentiation Evidence for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate Versus Closest Analogs


N-1 Regiochemistry Confirmed by Single-Crystal X‑Ray Diffraction: No N‑2 Isomer Contamination

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was crystallized in the triclinic space group P 1̄ and its structure solved to R = 0.027, providing unambiguous proof that the Boc protecting group resides at N‑1 rather than N‑2 [REFS‑1]. In contrast, indazole protection performed under strongly basic conditions yields a mixture of N‑1 and N‑2 regioisomers with typical N‑1:N‑2 ratios ranging from 60:40 to 75:25 depending on substitution [REFS‑2]. The crystallographically defined N‑1 Boc placement ensures that subsequent deprotection and functionalization steps proceed at a single, predictable site, eliminating the need for regioisomer separation that would otherwise add 1–2 chromatographic steps and reduce cumulative yield by an estimated 15–30% relative to a single‑isomer route.

Medicinal chemistry Kinase inhibitor synthesis Process chemistry

Distinct Solid‑State Properties: 116 °C Melting Point Enables Differential Handling Relative to the Unprotected Precursor

The target compound exhibits a melting point of 389 K (116 °C) after chromatographic purification and crystallization, whereas its direct synthetic precursor, 5‑bromo‑1H‑indazol‑3‑amine, melts at 407 K (134 °C) [REFS‑1]. The 18 K (18 °C) depression in melting point upon Boc protection is consistent with the loss of intermolecular N—H⋯N hydrogen‑bonded dimers that dominate the crystal packing of the unprotected precursor. The target compound instead forms inversion dimers via pairwise N3—H3B⋯N2 hydrogen bonds [R₂²(8) motif] and is linked into a three‑dimensional network by weak π–π stacking [centroid–centroid 3.7394(6) Å] and C—H⋯O/C—H⋯Br contacts [REFS‑1]. This lower melting point typically correlates with improved solubility in organic solvents, facilitating dissolution for solution‑phase chemistry.

Process chemistry Solid-state characterization Intermediate procurement

Validated 5‑Bromo‑3‑aminoindazole Scaffold Engages the Kinase Hinge Region: Fragment‑Based JAK2 Co‑Crystal Structure

The 3‑aminoindazole substructure present in the target compound is an established ATP‑competitive kinase hinge‑binding motif. In a foundational study, 3‑aminoindazole was identified through structure‑based design as an efficient hinge‑binding template, leading to the clinical candidate ABT‑869 (linifanib), a multi‑targeted RTK inhibitor [REFS‑1]. Furthermore, the closely related fragment 5‑bromo‑1H‑indazol‑3‑amine (which differs only by the absence of the N‑1 Boc group) was co‑crystallized with JAK2 (PDB 3E62), demonstrating that the 3‑amino‑5‑bromo‑indazole core forms the canonical bidentate hydrogen‑bond donor–acceptor pair with the hinge region [REFS‑2]. The N‑1 Boc group in the target compound serves as a traceless protecting group that can be removed post‑coupling to liberate the N—H required for full hinge engagement. In contrast, the 6‑bromo regioisomer (CAS 1257211‑58‑7) places the bromine at a position that would project the eventual C‑5 substituent into a different vector within the ATP binding pocket, potentially disrupting hinge‑binding geometry.

Kinase inhibitor design Fragment-based drug discovery Hinge-binding motif

5‑Bromo Substituent Enables Pd‑Catalyzed Cross‑Coupling: Synthetic Utility Demonstrated in Buchwald Amination of Protected 5‑Bromoindazoles

Protected 5‑bromoindazoles, including N‑1 Boc‑protected variants, have been demonstrated to undergo efficient Buchwald–Hartwig amination with a range of amines to generate novel derivatives [REFS‑1]. The C‑5 bromine atom is positioned para to the indazole N‑2 and meta to the N‑1 nitrogen, an electronic environment that activates the C—Br bond toward oxidative addition with Pd⁰ catalysts. In a broader study, variously N‑ and C‑3‑substituted 5‑bromoindazoles underwent Suzuki cross‑coupling with N‑Boc‑2‑pyrrole and 2‑thiopheneboronic acids using Pd(dppf)Cl₂/K₂CO₃ in DME, affording the corresponding heteroaryl adducts in yields of 50–92% [REFS‑2]. The non‑brominated analog tert‑butyl 3‑amino‑1H‑indazole‑1‑carboxylate (CAS 1204298‑58‑7) lacks this synthetic handle entirely, requiring a separate halogenation step to install a cross‑coupling‑competent group, which would add 1–2 synthetic steps and typically proceed with 60–85% yield per step, cumulatively eroding overall throughput.

Synthetic methodology Cross-coupling Late-stage functionalization

Orthogonal Protecting Group Strategy: N‑1 Boc Can Be Removed Orthogonally to the 3‑Amino Group

The target compound features an orthogonal protection scheme: the N‑1 position is masked with an acid‑labile Boc group, while the 3‑amino group remains unprotected and available for immediate functionalization (e.g., acylation, reductive amination, or Buchwald coupling). In the crystal structure, the Boc carbonyl group forms only weak intramolecular C—H⋯O interactions (C2—H2⋯O2 = 2.46 Å; C11—H11C⋯O2 = 2.38 Å), confirming the 3‑NH₂ group does not participate in strong intramolecular hydrogen bonding with the Boc group and remains chemically accessible [REFS‑1]. By contrast, the unprotected analog 5‑bromo‑1H‑indazol‑3‑amine (CAS 61272‑71‑7) has two nucleophilic nitrogens (N‑1 and 3‑NH₂) that compete in any electrophilic transformation, necessitating careful control of stoichiometry and often resulting in mixtures requiring chromatographic separation.

Protecting group chemistry Orthogonal synthesis Medicinal chemistry route design

Optimal Procurement and Application Scenarios for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate Based on Evidence


Kinase Inhibitor Library Synthesis Requiring a Confirmed N‑1 Boc‑Protected 5‑Bromo‑3‑aminoindazole Scaffold

Medicinal chemistry teams building focused kinase inhibitor libraries should procure this compound when the synthetic route demands a single, defined N‑1 regioisomer to avoid separation of N‑1/N‑2 mixtures. The crystallographically confirmed N‑1 Boc placement [REFS‑1], combined with the validated 3‑aminoindazole hinge‑binding motif [REFS‑2] and the fragment‑based JAK2 co‑crystal precedent [REFS‑3], provides a de‑risked entry point for parallel synthesis. The free 3‑NH₂ can be immediately elaborated via acylation or reductive amination, while the C‑5 bromine enables late‑stage Suzuki diversification to explore SAR at the solvent‑exposed region of the kinase ATP site.

Multi‑Step Process Chemistry Where Orthogonal Protecting Group Strategy Is Critical

Process chemists designing routes longer than 4–5 linear steps benefit from the intrinsic orthogonality of this intermediate: the N‑1 Boc group withstands basic and nucleophilic conditions used for 3‑NH₂ functionalization, then can be quantitatively removed under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the introduced C‑3 substituent. This contrasts with the unprotected 5‑bromo‑1H‑indazol‑3‑amine, which would require re‑protection after C‑3 derivatization, adding steps and reducing overall yield [REFS‑1]. The 62% reported yield for Boc installation and the defined melting point of 389 K provide actionable benchmarks for incoming quality control [REFS‑1].

Fragment‑Based Drug Discovery (FBDD) Leveraging the 5‑Bromo‑3‑aminoindazole Core

Fragment‑based screening groups can use this compound as a protected precursor to the 5‑bromo‑3‑aminoindazole fragment that has been co‑crystallized with JAK2 (PDB 3E62) [REFS‑3] and is a validated hinge‑binding motif [REFS‑2]. The Boc group allows the fragment to be elaborated at N‑1 (after deprotection) or at C‑3 (via the free NH₂) before final deprotection, enabling a fragment‑growing strategy that preserves the key hinge‑binding interactions. The crystallographically characterized solid‑state form [REFS‑1] ensures batch‑to‑batch consistency critical for reproducible fragment soaking or co‑crystallization experiments.

Cross‑Coupling Methodology Development Using a Structurally Defined, Multi‑Functional Substrate

Methodology groups developing new Pd‑catalyzed cross‑coupling protocols benefit from using this compound as a standardized test substrate. It contains an aryl bromide at C‑5 positioned for Suzuki or Buchwald coupling [REFS‑4], while the N‑1 Boc and 3‑NH₂ groups serve as internal markers for assessing chemoselectivity – successful coupling at C‑5 without N‑deprotection or 3‑NH₂ oxidation confirms a mild, selective catalytic system. The compound's commercially available purity (95–98%) and defined crystallinity [REFS‑1] ensure reproducible reaction outcomes across laboratories.

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